molecular formula C17H16Cl2N2O4 B10897327 N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B10897327
M. Wt: 383.2 g/mol
InChI Key: FDAWEUKAPXORTH-AWQFTUOYSA-N
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Description

N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O4 It is a member of the hydrazide family and is characterized by the presence of both chloro and methoxy substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

FDAWEUKAPXORTH-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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